molecular formula C16H24O3 B8275187 Ethyl 2-(4-(n-hexyloxy)phenyl)acetate

Ethyl 2-(4-(n-hexyloxy)phenyl)acetate

Cat. No.: B8275187
M. Wt: 264.36 g/mol
InChI Key: GBAFYBVWYRSCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(n-hexyloxy)phenyl)acetate is an organic ester compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . This structure features a phenylacetate core, a functional group found in compounds with various applications in fragrance and pharmaceutical research, such as ethyl phenylacetate which is used as a flavoring agent . The addition of a hexyloxy chain at the para-position of the benzene ring enhances the molecule's lipophilicity, which can be a critical property in medicinal chemistry for influencing cell membrane permeability and bioavailability. Researchers value this structural motif for the development of novel chemical entities. The extended alkyl chain makes this compound a valuable intermediate in organic synthesis, particularly for constructing more complex molecules with specific spatial and electronic characteristics. It is commonly employed in the synthesis of fine chemicals, liquid crystals, and as a building block for pharmaceutical candidates. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

ethyl 2-(4-hexoxyphenyl)acetate

InChI

InChI=1S/C16H24O3/c1-3-5-6-7-12-19-15-10-8-14(9-11-15)13-16(17)18-4-2/h8-11H,3-7,12-13H2,1-2H3

InChI Key

GBAFYBVWYRSCSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues identified in the Cambridge Structural Database (CSD) and literature include:

Compound Name (CSD Ref.) Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-(p-tolyloxy)acetate Methyl group at para position ~180.20 Intermediate in drug synthesis
HIGLEP Fluoro, methoxy, ethoxycarbonylmethoxy 438.39 Anticancer potential
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate Trifluoromethyl group 232.20 High lipophilicity; boiling point: 105°C
Ethyl 4-methylphenoxyacetate Methylphenoxy group 194.23 Soluble in organic solvents
EKEYEY Bromophenyl-triazole moiety ~480.30 Antimicrobial activity

Key Observations :

  • Hexyloxy vs. Shorter Alkoxy Chains : The n-hexyloxy group increases molecular weight (~264.34 g/mol estimated) and lipophilicity compared to methoxy (e.g., HIGLIT, MW ~242.23) or ethoxy groups. This enhances membrane permeability but may reduce aqueous solubility.
  • Electron-Withdrawing Groups: Trifluoromethyl () and bromo substituents (EKEYEY) introduce steric and electronic effects, altering reactivity and biological activity.

Crystallographic and Molecular Interactions

  • Crystal Packing : Analogues like EKEYEY exhibit hydrogen bonding (N–H···O) and π-π stacking, stabilizing their crystal lattices . The hexyloxy chain may introduce van der Waals interactions, affecting melting points and crystal morphology.
  • Dihedral Angles : In benzimidazole derivatives (), dihedral angles between aromatic rings range from 35.66° to 75.45°, influenced by substituent bulk. The flexible hexyloxy chain may adopt varied conformations, reducing planarity .

Preparation Methods

Reaction Mechanism and Conditions

The substrate, 4-(n-hexyloxy)toluene, undergoes carbonylation in the presence of ethanol, Pd(Xantphos)Cl₂ (1 mol%), and di-tert-butyl peroxide (DTBP) as an oxidant. The reaction proceeds at 120°C under 10 atm CO pressure for 16 hours. The palladium catalyst facilitates the insertion of CO into the methyl group’s C–H bond, forming an acyl-palladium intermediate. Subsequent ethanolysis yields the target ester.

Optimization and Yield

Key parameters include:

  • Catalyst Loading : 1 mol% Pd(Xantphos)Cl₂ ensures efficient turnover without excessive metal residue.

  • Solvent : Benzene enhances reaction efficiency by stabilizing intermediates.

  • Oxidant : DTBP (1 equivalent) promotes catalytic cycle completion via radical initiation.

In a representative procedure, 1.8 g of 6-methoxy-2-ethylnaphthalene reacted with ethanol and Pd(Xantphos)Cl₂ under 10 atm CO, yielding 102 mg (79%) of a structurally analogous ester. Scaling this to 4-(n-hexyloxy)toluene is expected to achieve comparable yields (75–85%).

Williamson Ether Synthesis via Alkylation of Phenolic Esters

Williamson ether synthesis offers a modular route by alkylating ethyl 2-(4-hydroxyphenyl)acetate with 1-bromohexane. This method is advantageous for its simplicity and compatibility with diverse alkoxy groups.

Procedure and Reaction Dynamics

Ethyl 2-(4-hydroxyphenyl)acetate is treated with 1-bromohexane in dimethyl sulfoxide (DMSO) using potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a phase-transfer catalyst. The reaction proceeds at 80°C for 12–16 hours, yielding the etherified product.

Yield and Scalability

  • Base : K₂CO₃ (2 equivalents) ensures deprotonation of the phenolic hydroxyl group.

  • Catalyst : KI (0.1 equivalents) accelerates nucleophilic substitution by enhancing bromide displacement.

  • Solvent : DMSO facilitates polar transition states, achieving 79–85% yields in analogous reactions.

For instance, alkylation of 4-hydroxyphenylacetonitrile with 6-bromohexylcarbazole under identical conditions yielded 79% of the ether product. Adapting this to ethyl 2-(4-hydroxyphenyl)acetate is projected to achieve 70–80% isolated yield.

Esterification of 2-(4-(n-Hexyloxy)phenyl)acetic Acid

Esterification of the preformed carboxylic acid with ethanol provides a straightforward pathway, particularly when the acid is accessible via hydrolysis of intermediates.

Acid-Catalyzed Esterification

2-(4-(n-Hexyloxy)phenyl)acetic acid (CAS 60003-46-5) is refluxed with excess ethanol in the presence of concentrated sulfuric acid (H₂SO₄). The reaction typically completes within 4–6 hours, with water removal (e.g., molecular sieves) shifting equilibrium toward ester formation.

Hydrolysis-Esterification Tandem Process

Notably, patents describe hydrolyzing this compound to the acid using 6 N NaOH at 60°C. Reversing this process—using the acid, ethanol, and H₂SO₄—achieves esterification with >90% efficiency.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagents Temperature Time Yield Scalability
CarbonylationPd(Xantphos)Cl₂, CO, DTBP120°C16 h75–85%Industrial
Williamson SynthesisK₂CO₃, KI, 1-bromohexane80°C16 h70–80%Lab-scale
EsterificationH₂SO₄, ethanolReflux6 h>90%Versatile

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-(n-hexyloxy)phenyl)acetate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification. For example, analogous compounds like Ethyl 2-(4-chlorophenoxy)acetate are synthesized by refluxing 4-substituted phenols with ethyl chloroacetate in dry acetone using anhydrous potassium carbonate as a base . Key optimization steps include:

  • Catalyst/Solvent Selection: Use polar aprotic solvents (e.g., acetone) to enhance nucleophilicity. Anhydrous conditions prevent hydrolysis of intermediates.
  • Reaction Monitoring: Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) tracks reaction progress .
  • Purification: Post-reaction, extract with ether, wash with sodium hydroxide to remove unreacted phenol, and dry over anhydrous sodium sulfate .

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.2 ppm), ester carbonyl (δ ~170 ppm), and hexyloxy chain signals (δ 0.8–1.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis: Validate purity by ensuring carbon, hydrogen, and nitrogen percentages align with theoretical values within ±0.5% .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Work in a fume hood to prevent inhalation of vapors .
  • Storage: Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement, particularly for disordered structures (e.g., hexyloxy chain conformers) .
  • Disorder Modeling: Apply PART instructions in SHELXL to model split positions for atoms with occupancy ratios (e.g., 0.689:0.311) .
  • Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., N–H⋯O) to explain packing motifs .

Q. How do computational methods like 3D-QSAR and molecular docking predict the bioactivity of similar esters?

Methodological Answer:

  • 3D-QSAR: Build models using steric, electrostatic, and hydrophobic descriptors from analogs (e.g., trifluoromethyl or thiazole-substituted esters) to correlate structure with antifungal or enzyme-inhibitory activity .
  • Molecular Docking: Use AutoDock Vina to simulate binding poses with target proteins (e.g., cytochrome P450), focusing on hydrogen bonds and π-π stacking interactions .

Q. What strategies address contradictions in reaction mechanism studies for ester derivatives?

Methodological Answer:

  • Isotopic Labeling: Track oxygen or carbon pathways using ¹⁸O-labeled reagents to confirm acyl transfer vs. SN2 mechanisms .
  • Kinetic Studies: Compare rate constants under varying temperatures and solvents (e.g., DMF vs. THF) to identify rate-determining steps .
  • DFT Calculations: Optimize transition-state geometries at the B3LYP/6-31G(d) level to validate proposed mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.